molecular formula C16H25N5 B11748350 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748350
M. Wt: 287.40 g/mol
InChI Key: ZSBWIRLNOGFKKW-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of cyclopentyl and propyl-substituted pyrazoles with appropriate amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere . The reaction may also involve catalysts or reagents like acetyl chloride or benzyl chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of advanced techniques such as one-pot multi-component reactions, cyclocondensation, and cascade/tandem protocols can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H₂O₂ and KMnO₄, reducing agents like NaBH₄ and LiAlH₄, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can exhibit tautomerism, which influences its reactivity and biological activities . It may interact with enzymes or receptors in biological systems, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities compared to other pyrazole derivatives. Its ability to undergo tautomerism and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C16H25N5/c1-2-9-20-16(7-8-18-20)12-17-10-14-11-19-21(13-14)15-5-3-4-6-15/h7-8,11,13,15,17H,2-6,9-10,12H2,1H3

InChI Key

ZSBWIRLNOGFKKW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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